molecular formula C15H17N3O4 B360030 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide CAS No. 424819-10-3

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide

Cat. No.: B360030
CAS No.: 424819-10-3
M. Wt: 303.31g/mol
InChI Key: MUBZRSYXUKYKOY-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and an ethoxybenzamide group

Preparation Methods

The synthesis of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopyrimidin-4-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be compared with other pyrimidine derivatives such as:

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZRSYXUKYKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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